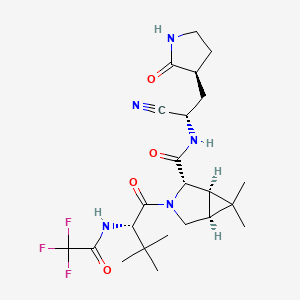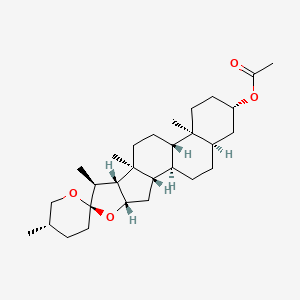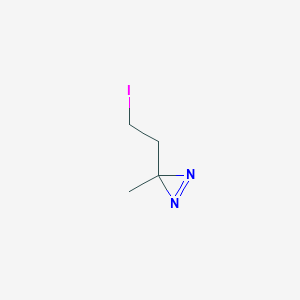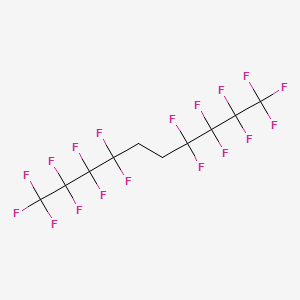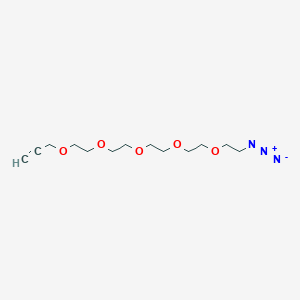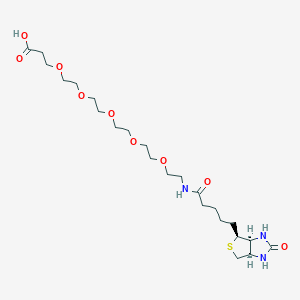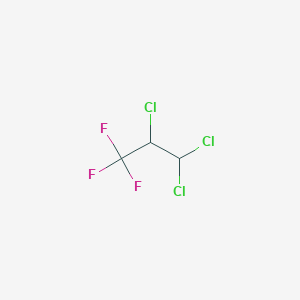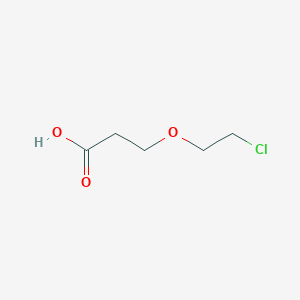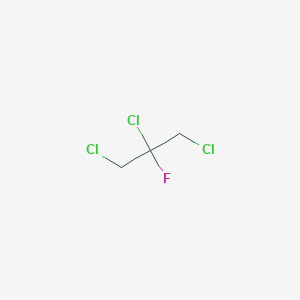
1,2,3-Trichloro-2-fluoropropane
Vue d'ensemble
Description
1,2,3-Trichloro-2-fluoropropane is a chemical compound with the molecular formula C3H4Cl3F . It has a molecular weight of 165.42 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of three carbon atoms, four hydrogen atoms, three chlorine atoms, and one fluorine atom . The exact mass is 163.936262 g/mol .Applications De Recherche Scientifique
Electrochemistry
1-Fluoropropane-2-one, a related compound, has been investigated as an effective SEI additive in propylene carbonate-based electrolytes on graphite electrodes for lithium-ion batteries. This research focuses on constant current experiments, emphasizing first-cycle efficiency, high-rate performance, and long-term cycling stability. The additive's ability to interact with vinylene carbonate improves first-cycle efficiency, leading to stable cycling and significant capacity retention (Krämer et al., 2012).
Chemical Synthesis and Toxicity
The synthesis and effects of various derivatives of fluoropropanes, including 3-fluoro-1-hydroxypropan-2-one, have been studied. These derivatives were prepared by oxidation and reacted with different compounds to yield specific products. This research also discusses the structure-activity relationships, which relate chemical structure to toxicity and antitumor effects (Pero et al., 1977).
Spectroscopy and Molecular Structure
Studies on the far infrared and low-frequency gas-phase Raman spectra of 1-halopropanes, including fluoropropanes, have been conducted. These studies have focused on observing and assigning methyl and asymmetric torsional modes, providing insights into the conformational stability of these compounds (Durig et al., 1984).
Vibrational Spectra and Conformational Analysis
The far-IR and Raman spectra of various substituted propanes, including 1,2,3-trichloropropane, were reinvestigated to understand their torsional modes. This research contributes to resolving discrepancies between earlier spectral data and predictions from electron diffraction measurements (Gustsvsen et al., 1978).
Ion Chemistry and Reaction Mechanisms
The gas-phase ion chemistry of 2-fluoropropane has been explored, revealing the formation of primary ions and their subsequent reactions with the parent neutral. This study provides detailed insights into the reaction mechanisms and rate constants for these processes (Beauchamp & Park, 1976).
Safety and Hazards
Propriétés
IUPAC Name |
1,2,3-trichloro-2-fluoropropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3F/c4-1-3(6,7)2-5/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOROQHBGERJNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505375 | |
| Record name | 1,2,3-Trichloro-2-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7126-16-1 | |
| Record name | 1,2,3-Trichloro-2-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


